3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile
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Overview
Description
3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives and has shown potential in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles.
Mode of Action
The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, which subsequently reduces the release of these neurotransmitters into the synaptic cleft.
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .
: Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-A]isoquinolin-2-ol compounds and methods relating thereto : (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-a]isoquinolin-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process, reducing the time and cost associated with the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions can be performed using strong nucleophiles, such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further purified and characterized using various analytical techniques.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound has been investigated for its medicinal properties, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity has made it a subject of interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol: : This compound is structurally similar but has different substituents, leading to variations in its biological activity.
9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-dione: : Another closely related compound with different functional groups, resulting in distinct chemical properties.
Uniqueness
3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile stands out due to its unique cyclohexyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFXHDABQJDUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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